

Illuminating Genomics: Fluorescent Red Mega 480 in Advanced DNA Analysis

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Compound of Interest

Compound Name: Fluorescent Red Mega 480

Cat. No.: B1257686

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Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Red Mega 480 is a novel fluorescent dye engineered for multicolor genomic applications, including DNA sequencing and Fluorescence In Situ Hybridization (FISH). Its defining characteristic is an exceptionally large Stokes shift—the difference between the maximum excitation and emission wavelengths. This property allows for excitation using common light sources, such as a 488 nm argon laser, while emitting in the far-red spectrum. This minimizes spectral overlap with other fluorophores and reduces background autofluorescence, thereby enhancing the signal-to-noise ratio in complex biological samples. This document provides detailed application notes and protocols for the use of **Fluorescent Red Mega 480** in Sanger DNA sequencing and FISH, complete with quantitative data, experimental workflows, and troubleshooting guidance.^{[1][2][3][4]}

Key Advantages of Fluorescent Red Mega 480

- **Large Stokes Shift:** With an excitation maximum around 500-526 nm and an emission maximum in the 630-640 nm range, **Fluorescent Red Mega 480** allows for efficient excitation with common blue-green light sources while minimizing spectral overlap in multicolor experiments.^[2]

- **Reduced Autofluorescence:** Emission in the far-red spectrum helps to avoid the natural autofluorescence of many biological samples, which is typically more pronounced in the green and yellow regions of the spectrum.^[5]
- **Suitability for Multicolor Techniques:** The distinct spectral properties of **Fluorescent Red Mega 480** make it an excellent candidate for multiplex assays where several targets are detected simultaneously.^{[1][2][3][4]}
- **NHS-Ester Chemistry:** Available as an N-hydroxysuccinimide (NHS) ester, the dye can be readily conjugated to amine-modified oligonucleotides for use as probes or primers.^[2]

Quantitative Data Summary

A comparative analysis of the spectral properties of **Fluorescent Red Mega 480** and other commonly used fluorescent dyes in DNA sequencing and FISH is presented below. Please note that the quantum yield for **Fluorescent Red Mega 480** is not readily available in the public domain.

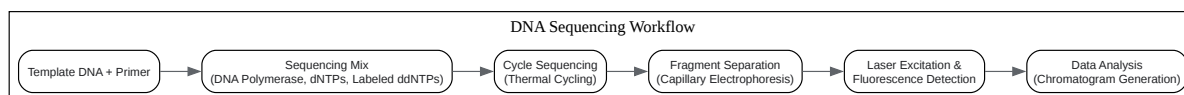
Dye	Excitation Max (nm)	Emission Max (nm)	Extinction Coefficient (M ⁻¹ cm ⁻¹)	Quantum Yield	Common Applications
Fluorescent Red Mega 480	~500-526	~630-640	~40,000[1]	Not Available	DNA Sequencing, FISH
FAM	~495	~520	~83,000	~0.93	DNA Sequencing, qPCR
JOE	~520	~545	~75,000	High	DNA Sequencing
TAMRA	~555	~580	~91,000	~0.26[6]	DNA Sequencing, FRET
ROX	~575	~602	~82,000	~0.30[6]	DNA Sequencing (Size Standard)
Texas Red	~589	~615	~85,000	High	FISH, Microscopy
Cy3	~550	~570	~150,000	~0.04[7]	FISH, Microarrays
Cy5	~649	~666	~250,000	~0.3[7][8]	FISH, Microarrays, NIR Imaging

Application 1: DNA Sequencing (Sanger-based)

Fluorescent Red Mega 480 can be utilized as a dye for labeling either the sequencing primer (dye-primer sequencing) or the dideoxynucleotide terminators (dye-terminator sequencing). Its large Stokes shift offers potential advantages in reducing spectral overlap and improving base-calling accuracy in four-dye sequencing systems.

Principle of Sanger Sequencing with Fluorescent Dyes

Sanger sequencing, or the chain-termination method, involves the in vitro synthesis of DNA strands complementary to a template. The reaction includes a low concentration of dideoxynucleotides (ddNTPs) which lack the 3'-hydroxyl group necessary for chain elongation. When a ddNTP is incorporated, DNA synthesis terminates. In automated sequencing, each of the four ddNTPs is labeled with a different fluorescent dye. The resulting DNA fragments of varying lengths are then separated by size using capillary electrophoresis. A laser excites the dyes as the fragments pass a detector, and the emitted fluorescence is recorded, generating a chromatogram that reveals the DNA sequence.



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Caption: Workflow for Sanger DNA sequencing.

Experimental Protocol: Dye-Terminator Sequencing (Adapted for Fluorescent Red Mega 480)

This protocol is adapted from the widely used BigDye™ Terminator v3.1 Cycle Sequencing Kit protocol. It assumes that one of the four ddNTPs is labeled with **Fluorescent Red Mega 480**.

1. Cycle Sequencing Reaction Setup:

- On ice, prepare the following reaction mix in a PCR tube for each sample:

Component	Volume (for 20 µL reaction)	Final Concentration
BigDye™ Terminator v3.1 Ready Reaction Mix	8 µL	1X
DNA Template (Plasmid: 150-300 ng; PCR product: 3-40 ng)	X µL	Varies
Primer (3.2 µM)	1 µL	0.16 µM
5X Sequencing Buffer	2 µL	1X
Nuclease-free Water	Up to 20 µL	-

Note: The BigDye™ Terminator Ready Reaction Mix contains DNA polymerase, dNTPs, and fluorescently labeled ddNTPs. For this adapted protocol, it is assumed a custom mix is used where one ddNTP is labeled with **Fluorescent Red Mega 480**.

2. Thermal Cycling:

- Perform thermal cycling using the following parameters:

Step	Temperature	Time	Number of Cycles
Initial Denaturation	96°C	1 minute	1
Denaturation	96°C	10 seconds	25-30
Annealing	50°C	5 seconds	1
Extension	60°C	4 minutes	
Final Hold	4°C	Indefinite	1

3. Post-Reaction Purification:

- It is crucial to remove unincorporated dye terminators and salts before capillary electrophoresis. Ethanol/EDTA precipitation is a common method.
 - Add 5 µL of 125 mM EDTA to each 20 µL sequencing reaction.

- Add 60 μ L of 100% ethanol and mix thoroughly.
- Incubate at room temperature for 15 minutes to precipitate the DNA fragments.
- Centrifuge at maximum speed for 30 minutes at 4°C.
- Carefully aspirate the supernatant.
- Wash the pellet with 50 μ L of ice-cold 70% ethanol.
- Centrifuge at maximum speed for 5 minutes at 4°C.
- Aspirate the supernatant and air-dry the pellet in the dark for at least 15 minutes.

4. Capillary Electrophoresis:

- Resuspend the dried pellet in 10-15 μ L of Hi-Di™ Formamide.
- Denature the samples at 95°C for 3 minutes and then immediately place on ice.
- Load the samples onto an automated DNA sequencer (e.g., Applied Biosystems 3730).
- Ensure the instrument's spectral calibration is set to correctly detect the emission of **Fluorescent Red Mega 480**.

Troubleshooting for DNA Sequencing

Issue	Possible Cause	Suggested Solution
Low or No Signal	- Insufficient or poor-quality DNA template.[9][10] - Incorrect primer concentration or poor primer design.[9][11] - Inefficient removal of contaminants (e.g., salts).[9]	- Quantify and assess the purity of the template DNA (A260/280 ratio of 1.8-2.0).[12] [13] - Optimize primer concentration and ensure the melting temperature (T _m) is appropriate for the annealing temperature. - Ensure thorough purification after PCR and cycle sequencing.
"Noisy" Data or High Baseline	- Unincorporated dye terminators ("dye blobs").[14] - Template or primer contamination.	- Optimize the post-reaction purification to completely remove unincorporated dyes. - Use fresh, high-quality template and primers.
Top-Heavy Signal (Strong signal at the beginning, then drops off)	- Too much template DNA.[9]	- Reduce the amount of template DNA in the sequencing reaction.

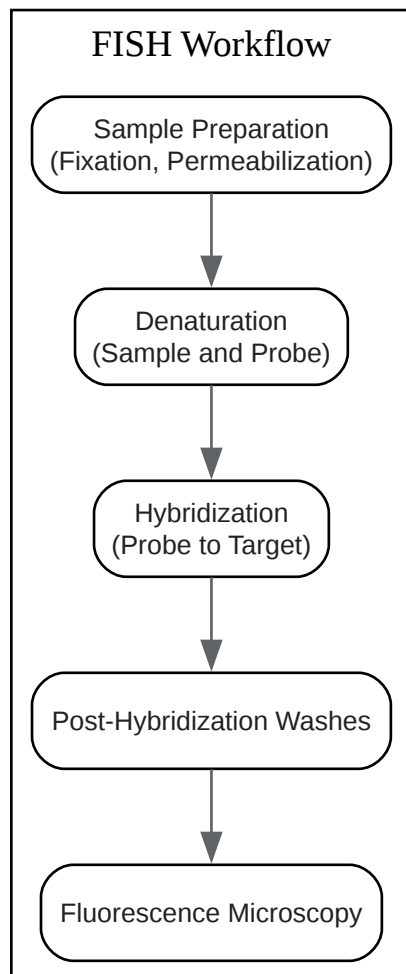
Application 2: Fluorescence In Situ Hybridization (FISH)

Fluorescent Red Mega 480 is well-suited for labeling oligonucleotide probes for FISH. Its far-red emission is advantageous for reducing background fluorescence in tissues and cells, leading to clearer images and more reliable localization of target DNA or RNA sequences.

Principle of FISH

FISH is a cytogenetic technique that uses fluorescently labeled nucleic acid probes to detect and localize specific DNA or RNA sequences within cells or tissues. The process involves fixing the biological sample, permeabilizing the cells to allow probe entry, and then denaturing the target nucleic acids and the probe. The labeled probe then hybridizes to its complementary

sequence in the sample. After washing away unbound probes, the sample is visualized using a fluorescence microscope.



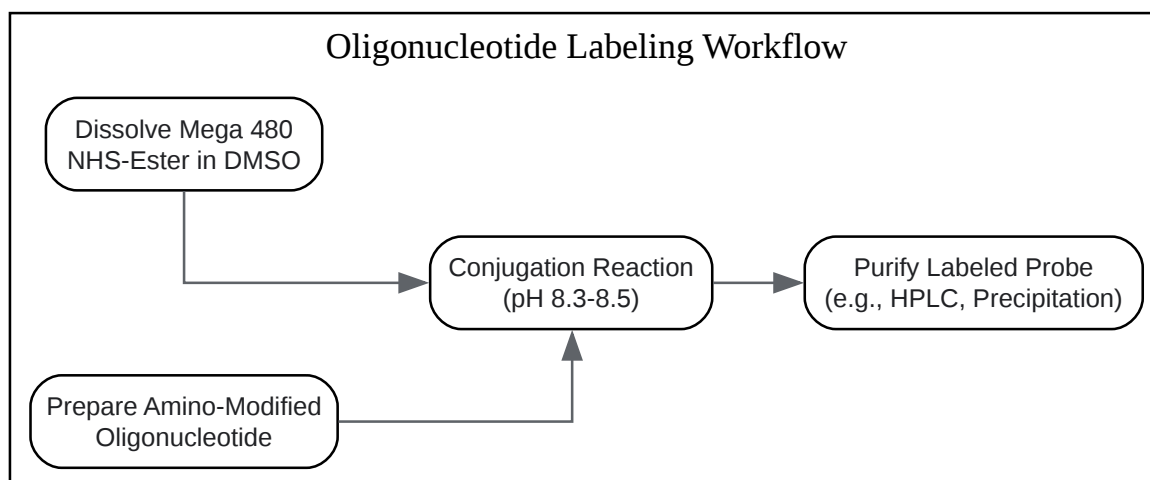
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Caption: General workflow for Fluorescence In Situ Hybridization.

Experimental Protocols

1. Labeling of an Amino-Modified Oligonucleotide with **Fluorescent Red Mega 480** NHS-Ester:

This protocol is for conjugating the NHS-ester form of the dye to an oligonucleotide with a primary amine group.



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Caption: Workflow for labeling an oligonucleotide with an NHS-ester dye.

- Reagents:
 - Amino-modified oligonucleotide
 - **Fluorescent Red Mega 480** NHS-ester
 - Anhydrous Dimethyl Sulfoxide (DMSO)
 - 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5
 - Nuclease-free water
- Procedure:
 - Dissolve the amino-modified oligonucleotide in the sodium bicarbonate buffer to a final concentration of 1-2 mg/mL.
 - Prepare a stock solution of **Fluorescent Red Mega 480** NHS-ester in anhydrous DMSO at a concentration of 10 mg/mL.
 - Add the dye solution to the oligonucleotide solution. A 10-20 fold molar excess of the dye is recommended.

- Incubate the reaction for 2-4 hours at room temperature, protected from light.
- Purify the labeled oligonucleotide from the unreacted dye using methods such as ethanol precipitation, gel filtration, or HPLC.

2. FISH Protocol for Cultured Cells:

- Sample Preparation:

- Grow cells on sterile glass coverslips.
- Wash briefly with phosphate-buffered saline (PBS).
- Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
- Wash twice with PBS for 5 minutes each.
- Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
- Wash twice with PBS for 5 minutes each.

- Hybridization:

- Prepare a hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate).
- Dilute the **Fluorescent Red Mega 480**-labeled probe in the hybridization buffer to a final concentration of 1-5 ng/μL.
- Apply the probe mixture to the coverslip.
- Denature the sample and probe together by incubating at 75°C for 5 minutes.
- Transfer to a humidified chamber and incubate at 37°C for 2-16 hours.

- Post-Hybridization Washes:

- Wash the coverslips in 2x SSC with 0.1% Tween-20 at 42°C for 5 minutes.
- Wash in 0.1x SSC at 60°C for 5 minutes.

- Wash in 2x SSC at room temperature for 5 minutes.
- Visualization:
 - Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
 - Mount the coverslip on a microscope slide with an anti-fade mounting medium.
 - Visualize using a fluorescence microscope with appropriate filters for DAPI and **Fluorescent Red Mega 480**.

Troubleshooting for FISH

Issue	Possible Cause	Suggested Solution
High Background	<ul style="list-style-type: none">- Incomplete removal of unbound probe.[15][16][17]- Non-specific binding of the probe.[15][16][17]- Autofluorescence of the sample.[5]	<ul style="list-style-type: none">- Increase the stringency of the post-hybridization washes (higher temperature, lower salt concentration).[15][17][18]- Include blocking agents (e.g., Cot-1 DNA for repetitive sequences) in the hybridization buffer.[17][18]- Treat the sample with a reducing agent like sodium borohydride or use spectral imaging to subtract the background.
Weak or No Signal	<ul style="list-style-type: none">- Poor probe labeling efficiency.[16]- Insufficient sample permeabilization.[16]- Degraded probe or target nucleic acid.	<ul style="list-style-type: none">- Verify the labeling efficiency of the probe by spectrophotometry.- Optimize the permeabilization step (e.g., adjust Triton X-100 concentration or incubation time).- Use nuclease-free reagents and handle samples carefully to prevent degradation.
Faint Signal	<ul style="list-style-type: none">- Photobleaching of the fluorophore.	<ul style="list-style-type: none">- Use an anti-fade mounting medium.- Minimize the exposure of the sample to the excitation light.

Conclusion

Fluorescent Red Mega 480 presents a valuable addition to the palette of fluorescent dyes available for genomic research. Its unique spectral properties, particularly its large Stokes shift, offer tangible benefits for enhancing the quality and reliability of data in both DNA sequencing and FISH applications. By following the detailed protocols and troubleshooting guides provided, researchers can effectively integrate this novel dye into their workflows to achieve clearer

signals and more robust results. Further characterization of its photophysical properties, such as quantum yield, will continue to refine its application in these and other advanced molecular biology techniques.

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